

# Doramectin aglycone CAS number and molecular formula

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## Compound of Interest

Compound Name: *Doramectin aglycone*

Cat. No.: *B10780508*

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## Doramectin Aglycone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Doramectin aglycone**, the nonsugar moiety of the potent anthelmintic doramectin, presents a distinct biological profile from its parent compound. While doramectin is a widely used veterinary drug known for its paralytic activity against nematodes and arthropods, its aglycone derivative lacks this immediate effect. Instead, **doramectin aglycone** has been identified as an inhibitor of nematode larval development. This technical guide provides a comprehensive overview of the available scientific information on **doramectin aglycone**, including its chemical properties, a putative synthesis protocol, and its known biological activity. It is important to note that published literature specifically detailing the biological activity, environmental levels, and signaling pathways of **doramectin aglycone** is limited.[1]

### Chemical and Physical Properties

**Doramectin aglycone** is the core macrocyclic lactone structure of doramectin, formed by the hydrolytic cleavage of the disaccharide unit.[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1987883-26-0	<a href="#">[1]</a>
Molecular Formula	C <sub>36</sub> H <sub>50</sub> O <sub>8</sub>	<a href="#">[1]</a>
Molecular Weight	610.7 g/mol	<a href="#">[1]</a>
Purity	>95% by HPLC	<a href="#">[1]</a>
Solubility	Soluble in ethanol, methanol, DMF, or DMSO.	<a href="#">[1]</a>
Storage	-20°C	

## Synthesis and Purification

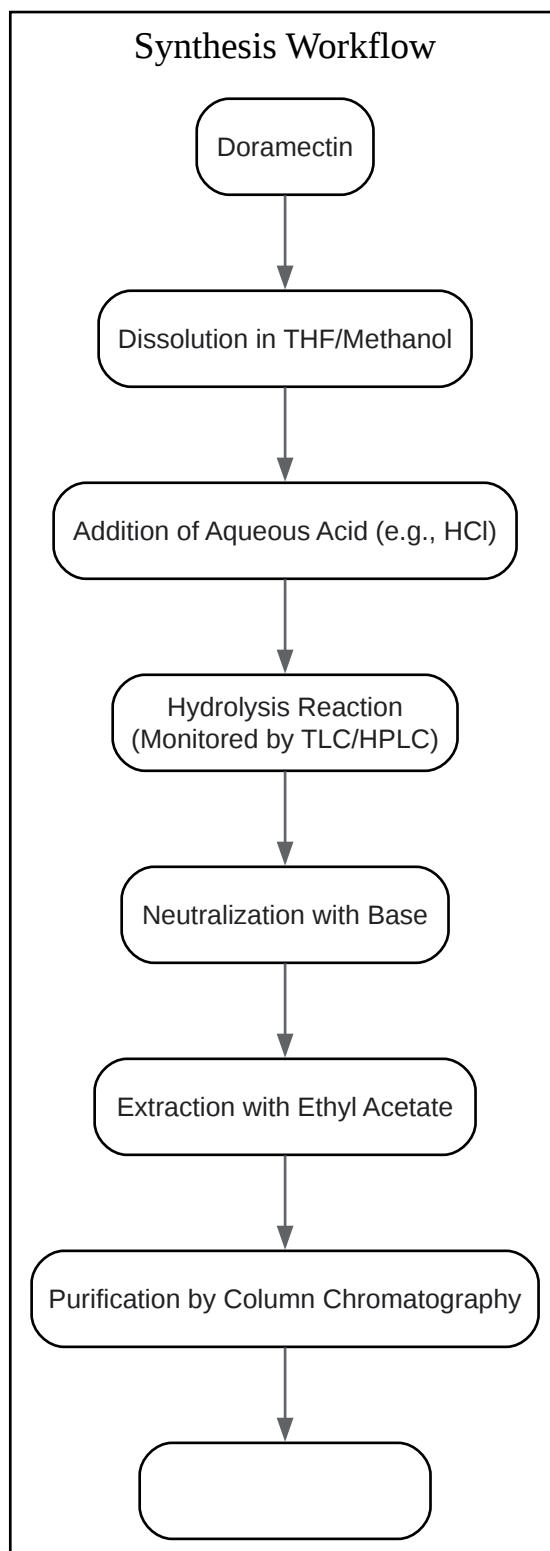
### Synthesis via Acid Hydrolysis

**Doramectin aglycone** is produced through the acid-catalyzed hydrolysis of doramectin.[\[1\]](#) This reaction removes the disaccharide unit from the macrocyclic lactone core. While specific detailed protocols for this exact conversion are not readily available in the public domain, a general experimental protocol can be inferred from standard organic chemistry procedures for the hydrolysis of glycosides.

#### Experimental Protocol: Acid Hydrolysis of Doramectin

- **Dissolution:** Dissolve Doramectin in a suitable organic solvent that is miscible with aqueous acid, such as tetrahydrofuran (THF) or methanol.
- **Acidification:** Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), to the reaction mixture. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (Doramectin) and the appearance of the aglycone product.

- Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
- Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate, to isolate the organic products.
- Purification: The crude product can be purified using column chromatography on silica gel to separate the **doramectin aglycone** from any remaining starting material or byproducts.



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A generalized workflow for the synthesis of **Doramectin Aglycone**.

## Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purification of doramectin and its derivatives. For doramectin, a reversed-phase HPLC method using a C8 or C18 column with a mobile phase of acetonitrile and water is effective.[2] A similar system could be adapted for the analysis and purification of **doramectin aglycone**.

### Experimental Protocol: HPLC Analysis

- Column: A reversed-phase column, such as a C8 or C18, is appropriate.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water can be used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]
- Detection: UV detection at approximately 245 nm is suitable for doramectin and likely for its aglycone.
- Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the mobile phase.

## Biological Activity and Mechanism of Action Overview

The biological activity of **doramectin aglycone** differs significantly from that of its parent compound, doramectin. Doramectin, like other avermectins, exerts its potent anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCl<sub>s</sub>) in invertebrates.[3] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.

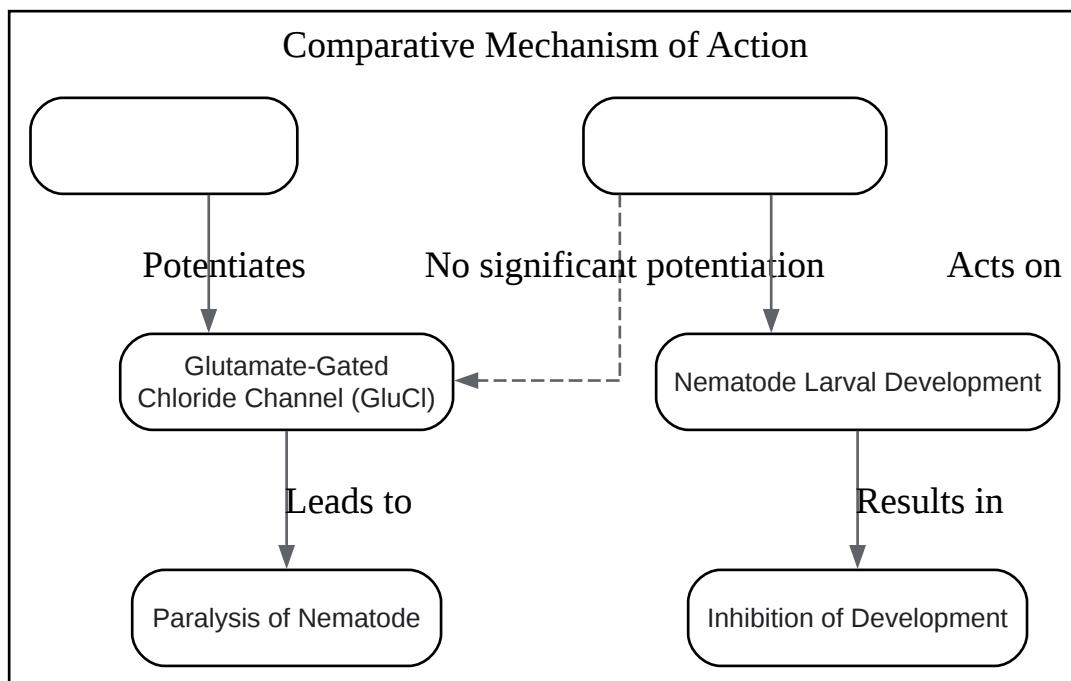
In contrast, **doramectin aglycone** is reported to be devoid of this paralytic activity.[1] However, it has been identified as an inhibitor of nematode larval development.[1] This suggests a different mechanism of action, though the specific molecular targets and signaling pathways involved have not been extensively reported in the literature.

## Inhibition of Larval Development

The inhibitory effect on larval development indicates that **doramectin aglycone** may interfere with essential biological processes in the early life stages of nematodes, such as molting, feeding, or cellular differentiation. Larval development assays are a common method to assess the efficacy of anthelmintics and to detect resistance. In such assays, the development of nematode eggs to the third larval stage (L3) is observed in the presence of the test compound. While it is known that ivermectin aglycone has been used in these assays, specific quantitative data (e.g., IC50 or EC50) for **doramectin aglycone** are not readily available in the reviewed literature.[4]

## Interaction with Glutamate-Gated Chloride Channels

The lack of paralytic activity suggests that **doramectin aglycone** does not effectively potentiate the opening of GluCl<sub>s</sub> in the same manner as doramectin. The disaccharide moiety of doramectin is known to be crucial for its high-affinity binding and potentiation of these channels. The absence of this sugar unit in the aglycone likely results in a significantly reduced or altered interaction with the GluCl<sub>r</sub> receptor, thereby explaining the absence of paralytic effects.



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Logical relationship of Doramectin vs. its Aglycone.

## Pharmacokinetic Data

There is a notable lack of published pharmacokinetic data specifically for **doramectin aglycone**. The majority of available studies focus on the parent drug, doramectin. For reference, key pharmacokinetic parameters for doramectin in cattle are provided in the table below. It is important to emphasize that these values do not represent the pharmacokinetics of the aglycone.

Parameter	Route	Value	Species	Reference
Cmax	Subcutaneous	27.8 +/- 7.9 ng/mL	Cattle	<a href="#">[5]</a>
Intramuscular		33.1 +/- 9.0 ng/mL	Cattle	<a href="#">[5]</a>
Topical		12.2 +/- 4.8 ng/mL	Cattle	<a href="#">[6]</a>
AUC <sub>0-inf</sub>	Subcutaneous	457 +/- 66 ng.day/mL	Cattle	<a href="#">[5]</a>
Intramuscular		475 +/- 82 ng.day/mL	Cattle	<a href="#">[5]</a>
Topical		168.0 +/- 41.7 ng.day/mL	Cattle	<a href="#">[6]</a>
T <sub>max</sub>	Topical	4.3 +/- 1.6 days	Cattle	<a href="#">[6]</a>

## Conclusion and Future Directions

**Doramectin aglycone** is a chemically defined derivative of doramectin with distinct biological properties. Its primary reported activity is the inhibition of nematode larval development, in contrast to the paralytic action of its parent compound. The lack of detailed published research on its mechanism of action, specific molecular targets, and pharmacokinetic profile presents an opportunity for further investigation. Future research could focus on elucidating the specific pathways through which it inhibits larval development, which may reveal novel targets for

anthelmintic drug discovery. Furthermore, understanding its environmental fate and metabolism in treated animals is crucial for a complete toxicological and pharmacological assessment.

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